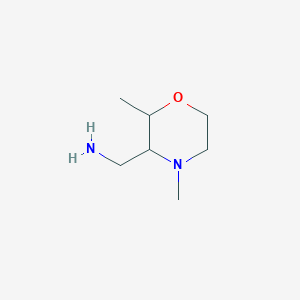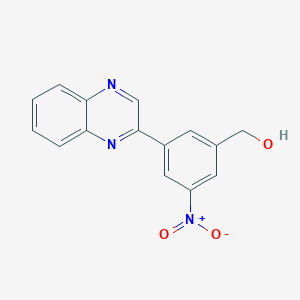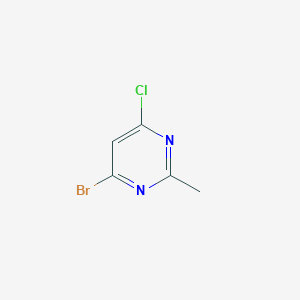![molecular formula C13H15NOS B12942176 2-(Benzo[d]thiazol-2-yl)cyclohexanol](/img/structure/B12942176.png)
2-(Benzo[d]thiazol-2-yl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)cyclohexanol is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Méthodes De Préparation
The synthesis of 2-(Benzo[d]thiazol-2-yl)cyclohexanol typically involves the reaction of 2-aminothiophenol with cyclohexanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent. One common method involves the use of a solvent-free ionic liquid immobilized reaction, which has been shown to be efficient and expeditious . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
2-(Benzo[d]thiazol-2-yl)cyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or aldehydes .
Applications De Recherche Scientifique
2-(Benzo[d]thiazol-2-yl)cyclohexanol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)cyclohexanol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, benzothiazole derivatives have been shown to inhibit c-MET kinase, which plays a role in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(Benzo[d]thiazol-2-yl)cyclohexanol can be compared with other benzothiazole derivatives, such as 2-(Benzo[d]thiazol-2-yl)phenol and 2-(Benzo[d]thiazol-2-yl)aniline. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent, cyclohexanol, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C13H15NOS |
|---|---|
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H15NOS/c15-11-7-3-1-5-9(11)13-14-10-6-2-4-8-12(10)16-13/h2,4,6,8-9,11,15H,1,3,5,7H2 |
Clé InChI |
BLXQILUYVBCHSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)C2=NC3=CC=CC=C3S2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Bromo-1-[2-(butylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12942132.png)
![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)ethan-1-one](/img/structure/B12942138.png)






![Boronic acid, [6-bromo-1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl]-](/img/structure/B12942171.png)
